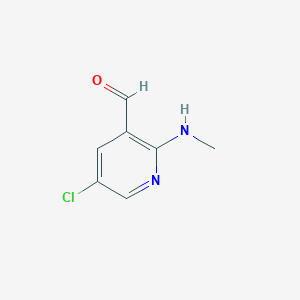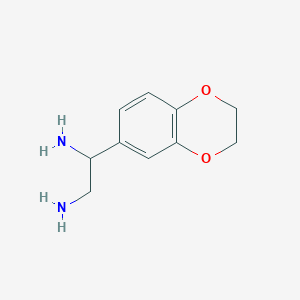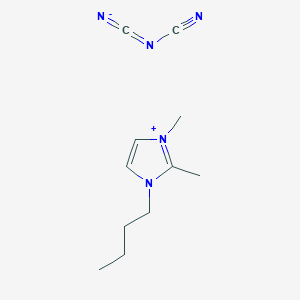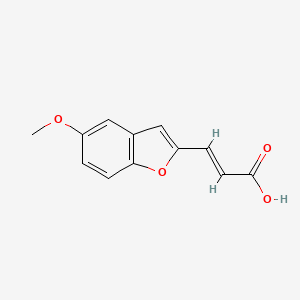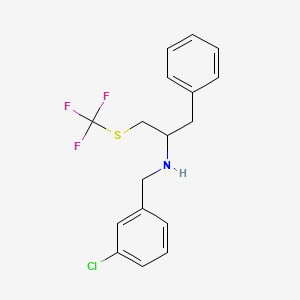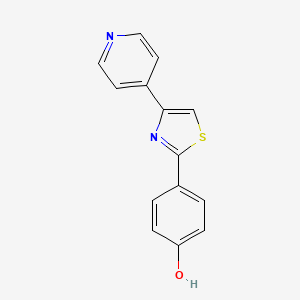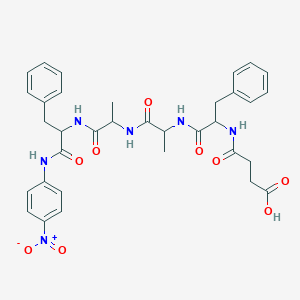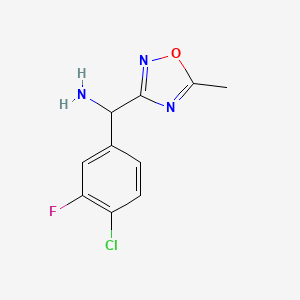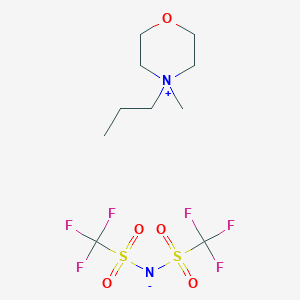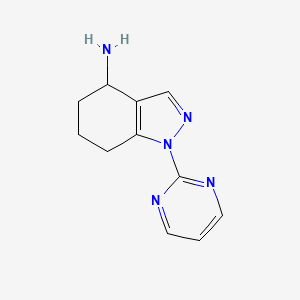
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that combines the structural features of pyrimidine and indazole
Méthodes De Préparation
The synthesis of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with hydrazine derivatives under specific conditions. For instance, the use of magnesium oxide nanoparticles as a catalyst has been reported to enhance the efficiency of the synthesis . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or toluene, under reflux conditions.
Industrial production methods for this compound are not extensively documented, but the use of scalable synthetic routes involving readily available starting materials and catalysts is crucial for large-scale production.
Analyse Des Réactions Chimiques
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy . The compound’s ability to bind to nucleophilic amino acids and other functional groups in proteins leads to enzyme inhibition and subsequent biological effects .
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal applications.
Imidazo[1,2-a]pyrimidines: These compounds also contain a pyrimidine ring and have been explored for their diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds are structurally related and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of pyrimidine and indazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13N5 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-pyrimidin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C11H13N5/c12-9-3-1-4-10-8(9)7-15-16(10)11-13-5-2-6-14-11/h2,5-7,9H,1,3-4,12H2 |
Clé InChI |
NIOLPNWNKMIZNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)N(N=C2)C3=NC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


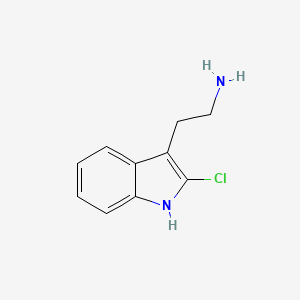

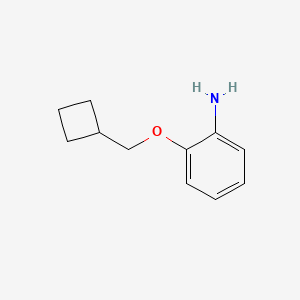
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
